molecular formula C9H13Cl2NO3S B14185815 4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one CAS No. 873225-69-5

4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one

Cat. No.: B14185815
CAS No.: 873225-69-5
M. Wt: 286.17 g/mol
InChI Key: ZSZSVDFDLRCOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms and a methoxyethoxypropyl group attached to the thiazole ring

Preparation Methods

The synthesis of 4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.

    Introduction of the chlorine atoms: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyethoxypropyl group: This step involves the reaction of the intermediate compound with 2-methoxyethoxypropyl bromide in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product.

Chemical Reactions Analysis

4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium thiolate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives, such as:

    2,4-Dichloro-5-(2-methoxyethoxy)aniline: This compound has similar structural features but differs in the position of the methoxyethoxy group.

    4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Another compound with similar chlorine substitution but a different heterocyclic ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyethoxypropyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

873225-69-5

Molecular Formula

C9H13Cl2NO3S

Molecular Weight

286.17 g/mol

IUPAC Name

4,5-dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3-one

InChI

InChI=1S/C9H13Cl2NO3S/c1-14-5-6-15-4-2-3-12-9(13)7(10)8(11)16-12/h2-6H2,1H3

InChI Key

ZSZSVDFDLRCOBM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCN1C(=O)C(=C(S1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.